Oxytetracycline hydrochloride and hydrocortisone acetate
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Overview
Description
Oxytetracycline hydrochloride and hydrocortisone acetate is a combination of an antibiotic and a corticosteroid. Oxytetracycline hydrochloride is a tetracycline antibiotic used to treat a wide variety of bacterial infections. Hydrocortisone acetate is a corticosteroid that helps reduce inflammation and suppress the immune response. This combination is often used in topical formulations to treat infections and inflammatory conditions of the skin, eyes, and ears .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytetracycline hydrochloride is synthesized from the actinomycete Streptomyces rimosus. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic. The hydrochloride salt is then formed by reacting oxytetracycline with hydrochloric acid .
Hydrocortisone acetate is synthesized from hydrocortisone through esterification with acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as pyridine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of oxytetracycline hydrochloride involves large-scale fermentation, followed by extraction and purification processes. The final product is obtained by crystallization from a suitable solvent .
Hydrocortisone acetate is produced industrially by esterifying hydrocortisone with acetic anhydride in large reactors. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxytetracycline can undergo oxidation reactions, leading to the formation of degradation products.
Reduction: Hydrocortisone acetate can be reduced to hydrocortisone.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride for esterification reactions
Major Products Formed
Oxidation: Degradation products of oxytetracycline.
Reduction: Hydrocortisone from hydrocortisone acetate.
Substitution: Ester derivatives of hydrocortisone
Scientific Research Applications
Oxytetracycline hydrochloride and hydrocortisone acetate have numerous applications in scientific research:
Chemistry: Used as a model compound to study antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance and the effects of corticosteroids on inflammation.
Medicine: Used in clinical research to develop new formulations for treating infections and inflammatory conditions.
Industry: Applied in the development of topical formulations for skin, eye, and ear infections
Mechanism of Action
Oxytetracycline Hydrochloride
Oxytetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome. This action is reversible and leads to the inhibition of bacterial growth .
Hydrocortisone Acetate
Hydrocortisone acetate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory responses. It inhibits the release of inflammatory mediators and reduces the activity of the immune system .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another tetracycline antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: A tetracycline antibiotic with better absorption and a longer half-life compared to oxytetracycline.
Prednisolone acetate: A corticosteroid similar to hydrocortisone acetate but with different potency and duration of action
Uniqueness
The combination of oxytetracycline hydrochloride and hydrocortisone acetate is unique due to its dual action of antimicrobial and anti-inflammatory effects. This makes it particularly effective in treating infections accompanied by inflammation .
Properties
CAS No. |
62213-88-1 |
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Molecular Formula |
C43H55ClN2O14 |
Molecular Weight |
859.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O9.C21H30O5.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H/t12-,13-,14+,17+,21-,22+;14-,15-,16-,18+,19-,20-,21-;/m10./s1 |
InChI Key |
GUONGCJWVVTENV-DZVXQVNQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Origin of Product |
United States |
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